molecular formula C10H12N2O B1664624 Cathinone CAS No. 71031-15-7

Cathinone

Cat. No. B1664624
CAS RN: 71031-15-7
M. Wt: 149.19 g/mol
InChI Key: LJQBMYDFWFGESC-VXNVDRBHSA-N

Description

Cathinone, also known as benzoylethanamine or β-keto-amphetamine, is a monoamine alkaloid found in the shrub Catha edulis (khat) and is chemically similar to ephedrine, cathine, methcathinone, and other amphetamines . It is probably the main contributor to the stimulant effect of Catha edulis, also known as khat .


Synthesis Analysis

Synthetic cathinones are derivatives of the naturally occurring cathinone . The first synthetic cathinones were synthesized in the late 1920s, attracting attention for their putative medicinal purposes in the next decades, mainly as antidepressant and appetite suppressant drugs .


Molecular Structure Analysis

Cathinone differs from many other amphetamines in that its structure is a ketone . Other phenethylamines that share this structure include the stimulants methcathinone, MDPV, mephedrone, and the antidepressant bupropion . The NBO analysis of cathinone suggests that there are two lone pairs localized on oxygen atoms overlapping sp 0.82 hybrid and p-orbital. One lone pair is localized on nitrogen atom with sp 3.81 hybrid .


Chemical Reactions Analysis

Synthetic cathinones are unstable at high temperatures, so when the prepared sample is injected into the heated port, the compound degrades . The main reason for fragmentation in the mass spectrum of synthetic cathinones is due to thermal degradation at the GC injection ports .


Physical And Chemical Properties Analysis

Cathinone is chemically β-keto-amphetamine, which can easily permeate the blood-brain barrier (BBB) layer, causing sympathomimetic and psychostimulant actions by acting as a central nervous system (CNS) stimulant by promoting the release of monoamine neurotransmitters and likely inhibiting their uptake .

Safety And Hazards

Cathinone is categorized as a Schedule I drug internationally . Users should avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Future Directions

Most of the newly developed synthetic cathinones can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .

properties

IUPAC Name

(2S)-2-amino-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAQLLVFLMYYJJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0050427
Record name (S)-(-)-Cathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0050427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 93 °C at 0.8 mm Hg
Record name Cathinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in ether, ethanol
Record name Cathinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Cathinone, the active principle of Catha edulis (khat), shows long-lasting analgesic effects when the tail-flick test is used in rats. The involvement of monoamines, endogenous opioids and stress in this analgesic effect was tested. Both early (30 min) and late (24 hr) analgesic effects of cathinone were prevented by reserpine or p-chlorophenylalanine, which deplete catecholamines or serotonin, respectively, and by nomifensine, which prevents neuronal uptake of biogenic amines and amphetamines. The same inhibitory effect was obtained with a high dose (4 mg/kg) of naloxone. However, rats made tolerant to morphine retained both early and late analgesic response to cathinone. The increase in plasma ACTH induced by the tail-flick test at 30 min and 24 hr was significantly enhanced by cathinone, in a naloxone-reversible way. However, the analgesic responses shown at these times were not prevented by either dexamethasone or adrenalectomy. ... The prolonged analgesia induced by cathinone is primarily due to an amphetamine-like activation of monoaminergic pathways, but requires the integrity of non-mu-opioid mechanisms. The involvement of the adrenohypophyseal axis in this cathinone effect is less probable., Infusion of khat leaves is an African traditional remedy used to treat airway diseases. The beneficial effects of khat are thought to be due to the activity of its main active component, cathinone. Cathinone inhibited electric field stimulation-induced acetylcholine release and the contractions of smooth muscle, which could be responsible for the beneficial effects seen in airway disease. The mechanism of action of this natural product appears to be via the activation of both pre-junctional alpha(2) adrenergic and 5-hydroxytryptamine 7 receptors. The present novel study describes how cathinone modulates airway tone, and may go some way to explaining the traditional use of khat as a remedy for the alleviation of respiratory disease symptoms., The alkaloid (-)-cathinone, which accounts for the stimulating properties of khat leaves, has a pharmacological profile closely resembling that of (+)-amphetamine. Since amphetamine is known to induce release at CNS serotonin storage sites, experiments were performed to determine whether (-)-cathinone also displays this aspect of amphetamine action. When the effects of (-)-cathinone and (+)-amphetamine on the release of radioactivity from rat striatal tissue prelabelled with 3H-serotonin were compared, it was found that (-)-cathinone had a releasing effect similar to that of (+)-amphetamine, although it was only one third as potent. Thus, the khat alkaloid (-)-cathinone appears to share an important effect of (+)-amphetamine on serotoninergic neurotransmission., The effects of (-)cathinone, the primary psychoactive alkaloid of the Khat plant, were compared to those of (+)amphetamine in the anterior caudate-putamen and the nucleus accumbens. In vivo microdialysis was used to measure extracellular levels of dopamine and metabolites in both regions of the brain simultaneously, after intraperitoneal administration of 0.8, 1.6 or 3.2 mg/kg of either drug (doses expressed as the salts). Both drugs increased levels of dopamine but decreased levels of metabolites in a dose-dependent manner. However, the relative magnitude of these effects depended upon the specific drug, the dose and area of the brain examined. At the largest dose used, amphetamine had a relatively greater effect than cathinone on dopamine in both caudate and accumbens. However, among smaller doses, this difference was only observed in the nucleus accumbens after administration of 1.6 mg/kg. The results also demonstrated a differential regional effect of both drugs at 3.2 mg/kg, in that both had a greater effect on dopamine in the caudate, as opposed to the accumbens. These findings demonstrate a functional heterogeneity of the striatum of the rat, that may be relevant to the understanding of both normal brain function and the neural responses to psychoactive drugs., For more Mechanism of Action (Complete) data for Cathinone (6 total), please visit the HSDB record page.
Record name Cathinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cathinone

Color/Form

Pale yellow leaf from petroleum ether

CAS RN

71031-15-7, 5265-18-9
Record name Cathinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71031-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cathinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071031157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cathinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01560
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-(-)-Cathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0050427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S(-)-2-Amino-1-phenyl-1-propanone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CATHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/540EI4406J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cathinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

46.5 °C
Record name Cathinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cathinone
Reactant of Route 2
Cathinone
Reactant of Route 3
Cathinone
Reactant of Route 4
Cathinone
Reactant of Route 5
Cathinone
Reactant of Route 6
Cathinone

Citations

For This Compound
13,000
Citations
P Kalix - Pharmacology & toxicology, 1992 - Wiley Online Library
… it was demonstrated that cathinone shares the action of … cathinone and amphetamine. These various observations were confirmed by a clinical experiment showing that cathinone also …
Number of citations: 321 onlinelibrary.wiley.com
JP Kelly - Drug testing and analysis, 2011 - Wiley Online Library
… therapeutic indications for cathinone-related substances. Finally, the current legal status of the cathinone derivatives is discussed. This review focuses on the cathinone derivatives, with …
PI Dargan, R Sedefov, A Gallegos… - Drug testing and …, 2011 - Wiley Online Library
Mephedrone (4‐methylmethcathinone) is a synthetic cathinone that is used as a recreational drug. It has been available since 2007 but its availability and use increased significantly …
R Brenneisen, S Geisshüsler… - Journal of Pharmacy …, 1986 - Wiley Online Library
… the main cathinone metabolites in human urine and to study the possible differences in the metabolic pathway of the optically pure isomers and the racemate of synthetic cathinone. …
Number of citations: 123 onlinelibrary.wiley.com
TA Dal Cason, R Young, RA Glennon - Pharmacology Biochemistry and …, 1997 - Elsevier
… is to cathinone what methamphetamine is to amphetamine. Due to increased interest in the abuse of such agents we wished to determine if certain derivatives of cathinone … to cathinone …
Number of citations: 157 www.sciencedirect.com
R López‐Arnau, J Martínez‐Clemente… - British journal of …, 2012 - Wiley Online Library
BACKGROUND AND PURPOSE Here, we have compared the neurochemical profile of three new cathinones, butylone, mephedrone and methylone, in terms of their potential to inhibit …
Number of citations: 226 bpspubs.onlinelibrary.wiley.com
SB Karch - Current Neuropharmacology, 2015 - ingentaconnect.com
… This addition yields a group of substances with cathinone as their … Structural analogues of cathinone did not appear on the … The term ‘synthetic cathinone products’ refers to synthetic …
Number of citations: 64 www.ingentaconnect.com
M Majchrzak, R Celiński, P Kuś, T Kowalska… - Forensic toxicology, 2018 - Springer
Purpose Currently, among new psychoactive substances, cathinone derivatives constitute the biggest group, which are mainly classified into N-alkylated, 3,4-methylenedioxy-N-…
Number of citations: 145 link.springer.com
J Knoll - NIDA Res Monogr, 1979 - books.google.com
(-) Cathinone and (+) cathine are constituents of khat which were isolated from freeze-dried khat samples.(-) Cathinone is thought to be the major psychostimulant component in khat …
Number of citations: 49 books.google.com
N La Maida, A Di Trana, R Giorgetti… - Therapeutic drug …, 2021 - journals.lww.com
Background: Synthetic cathinones (SCs) are designer analogs of the natural active principle of khat. Since their appearance on the black market in 2003, their popularity has increased …
Number of citations: 52 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.